molecular formula C15H20O3 B1200829 Dehydrongaione CAS No. 41059-84-1

Dehydrongaione

Cat. No.: B1200829
CAS No.: 41059-84-1
M. Wt: 248.32 g/mol
InChI Key: QQYXBLIHHIHFCW-LSDHHAIUSA-N
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Description

Dehydrongaione (C₁₅H₂₀O₂) is a furanoid sesquiterpenoid ketone primarily isolated from plants in the genera Eremophila and Myoporum (Scrophulariaceae and Myoporaceae families, respectively). It is recognized for its toxicity to grazing animals, particularly sheep, and has been implicated in cases of livestock poisoning due to its presence in plant tissues . Structurally, this compound is characterized by a furan ring fused to a bicyclic sesquiterpene backbone, with a ketone group at the C-10 position (Figure 1). Its levorotatory enantiomer has been confirmed through synthesis and comparison with related compounds like (+)-ipomeamarone .

This compound exhibits significant chemical variability within plant populations. For example, in Eremophila deserti, it constitutes 49.5–93% of the volatile profile in the type C chemotype, depending on growth stages (e.g., higher during fruiting phases) . This variability may explain historical inconsistencies in reports of plant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dehydrongaione belongs to the furanosesquiterpene class, sharing structural and biosynthetic pathways with several analogues. Below is a comparative analysis:

Ngaione

  • Structure: Ngaione (C₁₅H₂₂O₂) is a furanoid sesquiterpene alcohol, differing from this compound by the absence of a ketone group and the presence of a hydroxyl group at C-10 .
  • Occurrence : Found in Eremophila deserti and Myoporum species, with chemotypes expressing >96% ngaione .
  • Toxicity : Both compounds are toxic to livestock, but ngaione is more frequently implicated in acute poisoning due to higher abundance in some chemotypes .
  • Bioactivity : Ngaione lacks significant antimicrobial activity, whereas this compound exhibits moderate antibacterial effects .

Myoporone

  • Structure : Myoporone (C₁₅H₂₂O₂) features a similar furan ring but with a methyl group at C-4 instead of a ketone .
  • Occurrence : Dominant in Myoporum montanum (up to 22%) and Eremophila freelingii .

Eremophilone

  • Structure : A bicyclic sesquiterpene with an α,β-unsaturated ketone, lacking the furan ring .
  • Occurrence : Major component in Eremophila mitchellii .
  • Bioactivity : Eremophilone demonstrates cytotoxicity (IC₅₀: 42–110 mg/mL against P388D1 cells), contrasting with this compound’s narrower antimicrobial effects .

Functional Comparison with Analogues

Toxicity Profiles

Compound LD₅₀ (Animal Model) Primary Toxic Effect Source Plant
This compound Not quantified Hepatotoxicity (sheep) E. deserti, Myoporum
Ngaione 50 mg/kg (sheep) Acute neurotoxicity E. deserti
Dehydroepingaione Not reported Suspected renal toxicity Myoporum deserti

Antimicrobial Activity

Compound Antibacterial (MIC) Antifungal (MIC) Key Pathogens Tested
This compound 128 µg/mL (moderate) Not reported Staphylococcus aureus
Spathulenol 32 µg/mL (strong) 64 µg/mL Escherichia coli, Candida
Eremophilone Inactive Inactive N/A

Chemotypic Variability and Ecological Roles

This compound’s expression fluctuates seasonally and between chemotypes. For instance, in E. deserti, its concentration drops to 49.5% during vegetative phases but rises to >90% during fruiting . This contrasts with stable compounds like myoporone, which shows consistent levels (16–22%) in M. montanum . Such variability suggests this compound may serve dual roles: as a defense compound during reproductive stages and a deterrent against herbivores.

Tables

Table 1. Structural Comparison of Key Sesquiterpenes

Compound Core Structure Functional Groups Molecular Formula
This compound Furan + bicyclic C-10 ketone C₁₅H₂₀O₂
Ngaione Furan + bicyclic C-10 hydroxyl C₁₅H₂₂O₂
Myoporone Furan + tricyclic C-4 methyl C₁₅H₂₂O₂

Table 2. Occurrence in Plant Species

Species This compound (%) Ngaione (%) Myoporone (%)
Eremophila deserti 49.5–93 0–96 0
Myoporum tetrandrum 78 7 11
Eremophila freelingii 0 0 18

Properties

CAS No.

41059-84-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one

InChI

InChI=1S/C15H20O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7-8,10,14H,4,6,9H2,1-3H3/t14-,15+/m0/s1

InChI Key

QQYXBLIHHIHFCW-LSDHHAIUSA-N

SMILES

CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C

Isomeric SMILES

CC(=CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C)C

Canonical SMILES

CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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